molecular formula C8H9N3OS B2624298 3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 79927-76-7

3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2624298
CAS RN: 79927-76-7
M. Wt: 195.24
InChI Key: PSLGAMKWMYXUSC-UHFFFAOYSA-N
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Description

“3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound . It is a derivative of thienopyrimidines, which are structural analogues of biogenic purines and can be considered as potential nucleic acid antimetabolites .


Synthesis Analysis

The synthesis of thienopyrimidines has been reported in several studies . For instance, new pyrazolo derivatives were prepared by reacting 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenyl hydrazine in 1,4-dioxane .


Molecular Structure Analysis

The molecular structure of “3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one” is characterized by the presence of a thieno[2,3-d]pyrimidin-4(3H)-one scaffold .


Chemical Reactions Analysis

The chemical reactions involving “3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one” are not explicitly mentioned in the retrieved sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one” are not explicitly mentioned in the retrieved sources .

Scientific Research Applications

Antimicrobial Activity

Thieno[2,3-d]pyrimidines, including 3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, have been found to exhibit antimicrobial activity . In particular, compounds with this structure have shown activity against Pseudomonas aeruginosa , similar to the reference drug streptomycin .

Antifungal Activity

In addition to their antimicrobial properties, thieno[2,3-d]pyrimidines have also demonstrated antifungal activity . This makes them a potential candidate for the development of new antifungal drugs.

Analgesic and Anti-inflammatory Properties

Thieno[2,3-d]pyrimidines have been found to possess analgesic and anti-inflammatory properties . This suggests that they could be used in the development of new pain relief and anti-inflammatory medications.

Anticancer Activity

Compounds with a thieno[2,3-d]pyrimidine structure have shown anticancer activity . This indicates their potential use in cancer treatment research.

Antioxidant Activity

Thieno[2,3-d]pyrimidines have been found to have antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Central Nervous System Disorders

Derivatives of thieno[2,3-d]pyrimidine-4-carboxylic acid, which can be synthesized from 3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, have been used as intermediates in the synthesis of GABA B receptor modulators . These modulators are potentially useful for the treatment of central nervous system disorders .

Antitubercular Agents

Some thieno[2,3-d]pyrimidin-4(3H)-ones have been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of the compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra .

Synthesis of Novel Substituted Thieno[2,3-d]pyrimidine-4-carboxylic Acids

An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed . This procedure has been developed for obtaining the amides of these acids, suitable for liquid-phase combinatorial synthesis .

Mechanism of Action

Thienopyrimidines, including “3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one”, have been studied for their potential inhibitory activity towards Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Safety and Hazards

The safety and hazards associated with “3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one” are not explicitly mentioned in the retrieved sources .

Future Directions

Thienopyrimidines, including “3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one”, continue to attract great interest due to the wide variety of interesting biological activities . Future research could focus on further optimization of the structure and the creation of more selective and active anticancer agents .

properties

IUPAC Name

3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-4-3-6-7(13-4)10-5(2)11(9)8(6)12/h3H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLGAMKWMYXUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-2,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

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